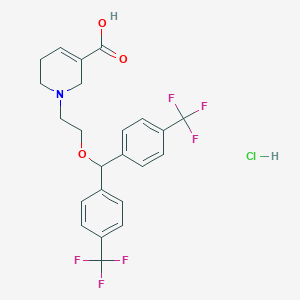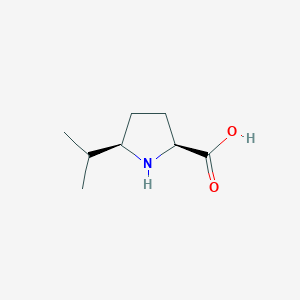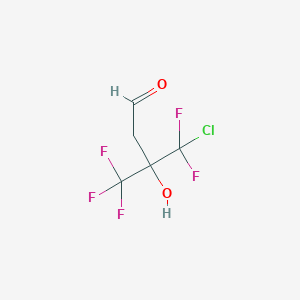
3-(4-羟甲基苯氧基)丙酸
描述
3-(4-Hydroxymethylphenoxy)propionic acid: is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol . This compound is known for its role as a handle in solid-phase peptide synthesis, where it is used to anchor amino acids . It is characterized by a hydroxymethyl group attached to a phenoxy ring, which is further connected to a propionic acid moiety.
科学研究应用
Chemistry: 3-(4-Hydroxymethylphenoxy)propionic acid is widely used in solid-phase peptide synthesis as a handle for anchoring amino acids. This application is crucial for the synthesis of peptides and proteins in research and pharmaceutical development .
Biology: In biological research, this compound is used to study the interactions between peptides and proteins. It serves as a tool for investigating the structure and function of biological molecules .
Medicine: Its role in solid-phase peptide synthesis makes it valuable for producing peptides with therapeutic properties .
Industry: In the industrial sector, 3-(4-Hydroxymethylphenoxy)propionic acid is used in the production of specialty chemicals and materials. Its ability to form stable linkages with other molecules makes it useful in various manufacturing processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Hydroxymethylphenoxy)propionic acid typically involves the reaction of 4-hydroxybenzyl alcohol with 3-chloropropionic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzyl alcohol attacks the carbon atom of the 3-chloropropionic acid, leading to the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 3-(4-Hydroxymethylphenoxy)propionic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions:
Oxidation: 3-(4-Hydroxymethylphenoxy)propionic acid can undergo oxidation reactions, where the hydroxymethyl group is converted to a carboxyl group, forming 3-(4-carboxyphenoxy)propionic acid.
Reduction: The compound can also be reduced to form 3-(4-hydroxymethylphenoxy)propionic alcohol.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the hydroxymethyl group.
Major Products:
Oxidation: 3-(4-carboxyphenoxy)propionic acid.
Reduction: 3-(4-hydroxymethylphenoxy)propionic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 3-(4-Hydroxymethylphenoxy)propionic acid primarily involves its role as a handle in solid-phase peptide synthesis. The hydroxymethyl group forms a stable linkage with the resin, allowing for the sequential addition of amino acids to build peptides. This process is facilitated by the phenoxy group, which provides stability and reactivity to the compound .
相似化合物的比较
3-(4-Hydroxyphenyl)propionic acid: Similar structure but lacks the hydroxymethyl group.
3-(4-Methoxyphenoxy)propionic acid: Similar structure but has a methoxy group instead of a hydroxymethyl group.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Similar structure with an additional methoxy group on the phenyl ring.
Uniqueness: 3-(4-Hydroxymethylphenoxy)propionic acid is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and versatility in chemical synthesis. This feature makes it particularly valuable in solid-phase peptide synthesis, where it provides a stable and reactive handle for anchoring amino acids .
属性
IUPAC Name |
3-[4-(hydroxymethyl)phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-7-8-1-3-9(4-2-8)14-6-5-10(12)13/h1-4,11H,5-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWKJUVXEMKOHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352992 | |
| Record name | 3-(4-Hydroxymethylphenoxy)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101366-61-4 | |
| Record name | 3-(4-Hydroxymethylphenoxy)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Hydroxymethylphenoxy)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary application of 3-(4-Hydroxymethylphenoxy)propionic acid in chemical synthesis?
A1: 3-(4-Hydroxymethylphenoxy)propionic acid serves as an acid-labile linker in solid-phase peptide synthesis []. This means it acts as a temporary anchor for growing peptide chains on a solid support. The acid-labile nature of the linker allows for the cleavage and release of the final peptide product under specific acidic conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)
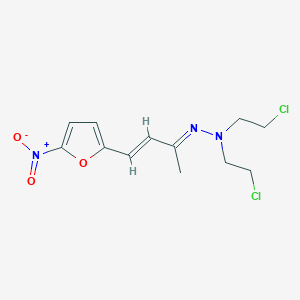
![(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid;hydrate](/img/structure/B10040.png)

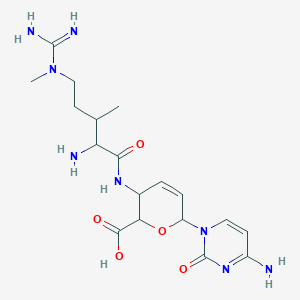
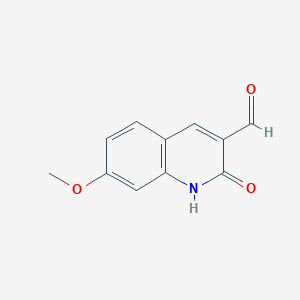
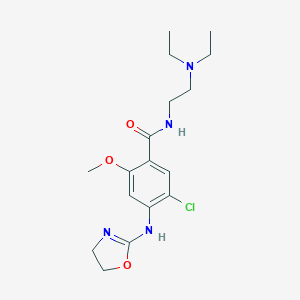
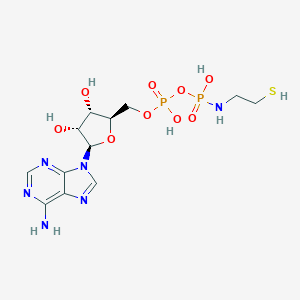
![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)
